molecular formula C9H15NO3 B6178276 4-carbamoylcycloheptane-1-carboxylic acid CAS No. 2680542-60-1

4-carbamoylcycloheptane-1-carboxylic acid

Cat. No.: B6178276
CAS No.: 2680542-60-1
M. Wt: 185.2
InChI Key:
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Description

4-Carbamoylcycloheptane-1-carboxylic acid is an organic compound characterized by a seven-membered cycloheptane ring with a carboxylic acid and a carbamoyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylcycloheptane-1-carboxylic acid typically involves the following steps:

    Cycloheptanone Formation: Starting from cycloheptanone, the compound undergoes a series of reactions to introduce the carboxylic acid and carbamoyl groups.

    Carbamoylation: The carbamoyl group is introduced via reaction with isocyanates or through the use of carbamoyl chloride in the presence of a base.

Industrial Production Methods: Industrial production methods may involve catalytic processes to enhance yield and selectivity. These methods often use metal catalysts and optimized reaction conditions to ensure efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the carbamoyl group can be replaced by other functional groups using nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

4-Carbamoylcycloheptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-carbamoylcycloheptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved often relate to the modulation of biochemical processes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

    Cycloheptane-1-carboxylic acid: Lacks the carbamoyl group, making it less versatile in certain reactions.

    4-Carbamoylcyclohexane-1-carboxylic acid: Has a six-membered ring, which affects its chemical reactivity and biological activity.

Uniqueness: 4-Carbamoylcycloheptane-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

2680542-60-1

Molecular Formula

C9H15NO3

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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